2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid
CAS No.:
Cat. No.: VC17869222
Molecular Formula: C14H10F3NO2
Molecular Weight: 281.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H10F3NO2 |
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Molecular Weight | 281.23 g/mol |
IUPAC Name | 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C14H10F3NO2/c1-8-12(13(19)20)10(14(15,16)17)7-11(18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,19,20) |
Standard InChI Key | WXDSIRFNZAWBOD-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol. Its IUPAC name, 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid, reflects the pyridine backbone substituted at three positions:
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Position 2: Methyl group (-CH₃)
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Position 4: Trifluoromethyl group (-CF₃)
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Position 6: Phenyl group (-C₆H₅)
The carboxylic acid moiety at position 3 introduces polarity, while the trifluoromethyl and phenyl groups enhance lipophilicity, potentially influencing membrane permeability and target binding.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₄H₁₀F₃NO₂ |
Molecular Weight | 281.23 g/mol |
IUPAC Name | 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
Key Functional Groups | Carboxylic acid, trifluoromethyl, phenyl, methyl |
Crystallographic and Conformational Insights
While no crystal structure data exists specifically for 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid, studies on analogous trifluoromethyl-substituted nicotinic acids reveal critical structural trends. For example, 4-(trifluoromethyl)nicotinic acid crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 6.4488 Å, b = 14.922 Å, and c = 7.7868 Å . The trifluoromethyl group in such structures adopts a planar conformation due to resonance effects, while hydrogen bonding between carboxylic acid groups facilitates dimer formation . These observations suggest that the target compound may exhibit similar packing behaviors and intermolecular interactions.
Synthetic Methodologies and Challenges
Existing Routes for Nicotinic Acid Derivatives
Synthesis of trifluoromethyl-substituted nicotinic acids typically involves multi-step reactions, including:
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Condensation Reactions: Ethyl acetoacetate and ammonium carbamate form β-enamino esters, which undergo cyclization with electrophilic partners .
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One-Pot Cyclizations: For example, ethyl 4-chloro-3-oxobutyrate reacts with trifluoromethyl enol ethers in acetic acid with ammonium acetate to yield nicotinate esters .
Hypothesized Synthesis for 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid
A plausible route could involve:
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Step 1: Condensation of a phenyl-substituted enamine precursor with a trifluoromethyl ketone.
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Step 2: Cyclization under acidic conditions to form the pyridine ring.
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Step 3: Hydrolysis of the ester intermediate to the carboxylic acid.
Table 2: Comparative Yields in Analogous Syntheses
Reaction Step | Yield (%) | Key Challenges |
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Enamine Formation | 85–90 | Byproduct formation |
Cyclization | 60–70 | Incomplete ring closure |
Ester Hydrolysis | 90–95 | Acid stability issues |
Patent data highlights that stepwise approaches using intermediates (e.g., enamines or keto-esters) improve yields compared to one-pot methods . For instance, isolating intermediates before cyclization reduces side reactions, achieving total yields up to 77.4% in related syntheses .
Applications and Future Directions
Pharmaceutical Intermediates
The compound’s structure positions it as a versatile intermediate for:
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Antibacterial Agents: Functionalization at the carboxylic acid group (e.g., amidation) to create prodrugs.
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Central Nervous System (CNS) Drugs: Leveraging lipophilicity for blood-brain barrier penetration.
Agrochemical Development
Fluorinated nicotinic acids are pivotal in herbicide design. For example, fluroxypyr intermediates rely on similar trifluoromethyl-pyridine scaffolds for activity .
Research Priorities
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Synthetic Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure forms.
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Biological Screening: Evaluating inhibition of disease-relevant enzymes (e.g., cyclooxygenase, acetylcholinesterase).
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Crystallographic Studies: Resolving the compound’s crystal structure to guide structure-based drug design.
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